
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with two butyl groups and two phenyl groups substituted with oxazoline rings.
準備方法
The synthesis of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane typically involves the reaction of dibutyltin dichloride with the corresponding oxazoline-substituted phenyl lithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
化学反応の分析
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The butyl and phenyl groups can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential anticancer activity.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The oxazoline rings and tin center play crucial roles in binding to these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
類似化合物との比較
Compared to other organotin compounds, Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is unique due to its specific substitution pattern and the presence of oxazoline rings. Similar compounds include:
Dibutyltin dichloride: A simpler organotin compound used in similar applications but lacks the oxazoline rings.
Tributyltin oxide: Known for its potent biocidal properties but has different structural features.
Tetraphenyltin: Another organotin compound with phenyl groups but without the oxazoline substitution.
特性
分子式 |
C32H46N2O2Sn |
|---|---|
分子量 |
609.4 g/mol |
IUPAC名 |
dibutyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2C4H9.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;2*1-3-4-2;/h2*4-7,9,11H,8H2,1-2H3;2*1,3-4H2,2H3;/t2*11-;;;/m11.../s1 |
InChIキー |
ZJGCBOIHIZGUFO-WYGNBYAASA-N |
異性体SMILES |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=N[C@H](CO2)C(C)C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
正規SMILES |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=NC(CO2)C(C)C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
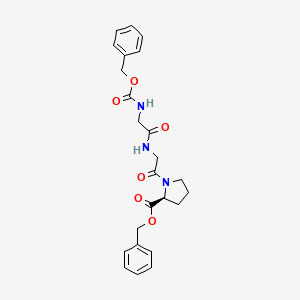
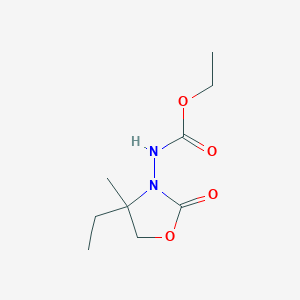
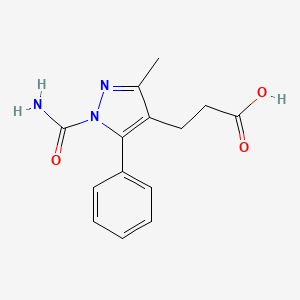
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
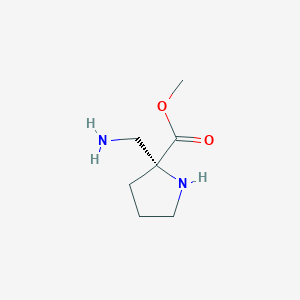
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
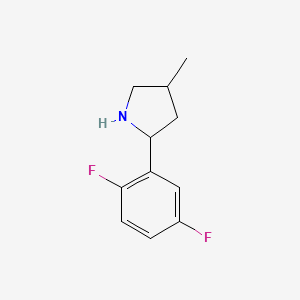
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
![3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)
